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Disease Model
Tranilast Efficacy & Key
Findings

Standard Care / Control
Group Findings

Reference
Year

Uterine Fibroids
(Human xenograft

in mice)

37% reduction in tumor weight;
Significant decrease in collagen

(COL3A1), fibronectin, TGF-β3,
and cell proliferation markers

(Ki67, CCND1). [1]

Tumor growth and ECM
deposition progressed in the

untreated control group. [1]

2023 [1]

Pulmonary
Fibrosis
(Bleomycin-

induced mouse
model)

Significant attenuation of lung
fibrosis; Reduced collagen,
fibronectin, and phospho-SMAD2

levels in lung tissue. [2]

Progressive fibrosis and high

levels of TGF-β pathway
components and ECM

proteins were observed in
untreated mice. [2]

2020 [2]

Diabetic Kidney
Disease (Rat

model)

Dose-dependent prevention of
renal interstitial fibrosis;

Reduced tubulointerstitial fibrosis,
mast cell infiltration, and

expression of collagen I and
fibronectin. [3]

Untreated DKD model rats
developed significant

tubulointerstitial fibrosis and
mast cell infiltration. [3]

2019 [3]

Post-COVID-19
Pulmonary

Remarkable amelioration of lung
fibrosis on CT scan; FVC

improved from 67.1% to 100%

Corticosteroids were used in
the acute phase, but their

prolonged use is often

2022 [4]
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Disease Model
Tranilast Efficacy & Key
Findings

Standard Care / Control
Group Findings

Reference
Year

Fibrosis (Human
case report)

predicted after 6 months of
treatment. [4]

necessary with potential side
effects. [4]

Duchenne
Muscular
Dystrophy (mdx
mouse model)

31% decrease in fibrosis in the
diaphragm muscle; Improved

fatigue resistance. [5]

No improvement in fibrosis or
fatigue resistance was seen

in the untreated mdx mice. [5]

2014 (2017
posted) [5]

Post-Myocardial
Infarction (Rat

model)

No beneficial effects on cardiac
remodeling, collagen content, or 6-

month survival rate when
treatment started 28 days post-MI.

[6]

Placebo treatment showed
similar outcomes, indicating

late administration of tranilast
was ineffective in this model.

[6]

2014 (2016
posted) [6]

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from several

pivotal studies.

1. Uterine Fibroid Xenograft Study (2023) [1]

Model Creation: Fibroid explants from human hysterectomy specimens were implanted into female
SCID mice (ovariectomized and supplemented with estrogen and progesterone).

Treatment Protocol: Mice were treated for two months with either tranilast (50 mg/kg/day) or a
vehicle control administered via oral gavage.

Endpoint Analysis: After sacrifice, xenografts were weighed and analyzed. Methods included:
Histology: Masson’s trichrome staining for collagen.

Immunohistochemistry (IHC): Staining for Ki67 (proliferation), cleaved caspase-3 (apoptosis),
CCND1, E2F1, and TGF-β3.

Molecular Analysis: qRT-PCR and Western Blot (WB) to measure mRNA and protein levels of
COL3A1, FN1, CCND1, E2F1, and TGF-β3.

2. Pulmonary Fibrosis Study (2020) [2]

In Vitro Protocol:
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Cell Line: A549 human alveolar epithelial cells.

Stimulation & Treatment: Cells were stimulated with TGF-β2. The effect of tranilast pre-
treatment was assessed on:

Gene/Protein Expression: qPCR and Western Blot for fibronectin, collagen IV, and
phospho-SMAD2.

Cell Motility: Wound healing assay.
Fibrotic Foci Formation: Microscopic analysis after treatment with TGF-β2 and TNF-α.

In Vivo Protocol:
Model: Male ICR mice received intravenous bleomycin for 5 days to induce pulmonary fibrosis.

Treatment: Tranilast (200 mg/kg) or a control vehicle was administered by oral gavage twice
daily from day 8 to day 20.

Endpoint Analysis (Day 22):
Histology: Ashcroft score for fibrosis from H&E and Masson's trichrome-stained lung

sections.
Biochemical Assays: Sircol collagen assay and ELISA for TGF-β1.

IHC: Staining for fibronectin and phospho-SMAD2.

3. Diabetic Kidney Disease Study (2019) [3]

Model Creation: Male Sprague-Dawley rats were fed a high-sugar, high-fat diet and injected with

streptozotocin to induce diabetes. DKD was confirmed by elevated urine protein.
Treatment Protocol: Rats were divided into groups receiving low-dose tranilast (200 mg/kg/day),

high-dose tranilast (400 mg/kg/day), or vehicle for 8 weeks.
Endpoint Analysis:

Blood & Urine Tests: Measured blood glucose, serum creatinine, and urinary albumin
excretion rate (UAER).

Histology:
Masson's Trichrome Staining: To evaluate tubulointerstitial fibrosis.

Toluidine Blue Staining & C3aR IHC: To identify and quantify mast cell infiltration.
IHC, WB, and qRT-PCR: Analyzed expression of fibronectin, collagen I, stem cell factor (SCF),

and c-kit.

Mechanism of Action: Tranilast's Anti-Fibrotic
Pathways

Tranilast's anti-fibrotic effect is primarily mediated by inhibiting the Transforming Growth Factor-beta

(TGF-β) pathway, a central driver of fibrosis. The diagram below illustrates the key molecular mechanisms.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.spandidos-publications.com/10.3892/mmr.2018.8776
https://www.smolecule.com/products/s001606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


TGF-β / SMAD Fibrotic Signaling Pathway

Tranilast Inhibition

Other Anti-fibrotic Mechanisms

TGF-β
(Ligand)

TGF-β Receptor

SMAD2
(Inactive)

Activation

p-SMAD2
(Active)

Phosphorylation

p-SMAD Complex

Nucleus

Translocation

Pro-Fibrotic Gene Expression
(e.g., Collagen, Fibronectin)

Tranilast

Inhibits TGF-β
Expression & Release

Blocks SMAD2
Phosphorylation

Suppresses

Blocks

Stabilizes Mast Cells
& Inhibits Infiltration

Indirect Modulation

Suppresses Inflammatory
Cytokine Release

Reduces Stimuli

Directly Inhibits
Collagen Synthesis

in Fibroblasts

Direct Inhibition

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s001606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

The anti-fibrotic mechanisms of tranilast are multi-faceted. Its primary action is the direct suppression
of the TGF-β/SMAD2 pathway, a key driver of fibrosis [7] [2]. Additionally, it stabilizes mast cells to

prevent the release of pro-fibrotic mediators like histamine and TGF-β, and directly inhibits collagen
synthesis in fibroblasts [8] [3].*

Safety and Regulatory Status

Safety Profile: Tranilast is generally well-tolerated. In the uterine fibroid study, a 2-month treatment in
mice showed no significant adverse effects on body weight, kidney function, liver function, or blood

glucose [1]. However, one study in dystrophic mice noted that tranilast could impair glucose
tolerance [5].

Regulatory Status: Tranilast is approved for clinical use in Japan and South Korea for
indications like bronchial asthma and keloids. It is not currently approved by the US FDA for any

indication and is often used as an investigational drug in clinical research [9] [7].

Conclusion for Research and Development

In summary, the experimental data positions tranilast as a promising broad-spectrum anti-fibrotic agent with

a well-understood mechanism and a generally favorable safety profile.

Strengths: Its oral bioavailability and ability to target the core TGF-β pathway make it a compelling

candidate for repurposing in fibrotic diseases with high unmet need, such as uterine fibroids and
progressive pulmonary fibrosis [1] [2].

Considerations for Development: The mixed results in cardiac fibrosis models highlight that timing
of administration and the specific pathophysiology of the disease are critical factors for its
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efficacy [6]. Future clinical trials will need to carefully define the patient population and treatment

window.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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